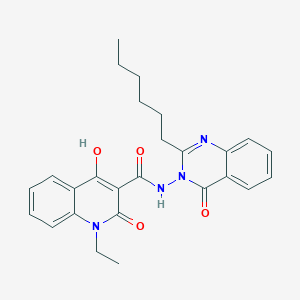
1,4-Benzenedicarboxaldehyde bis(phenylhydrazone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Benzenedicarboxaldehyde bis(phenylhydrazone) is an organic compound with the molecular formula C({20})H({18})N(_{4}) It is a derivative of 1,4-benzenedicarboxaldehyde, where both aldehyde groups are converted to phenylhydrazone groups
准备方法
Synthetic Routes and Reaction Conditions
1,4-Benzenedicarboxaldehyde bis(phenylhydrazone) can be synthesized through the reaction of 1,4-benzenedicarboxaldehyde with phenylhydrazine. The reaction typically involves the following steps:
Starting Materials: 1,4-Benzenedicarboxaldehyde and phenylhydrazine.
Reaction Medium: The reaction is usually carried out in an ethanol or methanol solvent.
Catalyst: Acidic catalysts such as acetic acid can be used to facilitate the reaction.
Reaction Conditions: The mixture is heated under reflux for several hours to ensure complete conversion.
The general reaction scheme is as follows:
C8H6O2+2C6H8N2→C20H18N4+2H2O
Industrial Production Methods
While specific industrial production methods for 1,4-benzenedicarboxaldehyde bis(phenylhydrazone) are not well-documented, the process would likely involve scaling up the laboratory synthesis with considerations for reaction efficiency, cost, and safety. Continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency.
化学反应分析
Types of Reactions
1,4-Benzenedicarboxaldehyde bis(phenylhydrazone) can undergo various chemical reactions, including:
Oxidation: The phenylhydrazone groups can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the phenylhydrazone groups can yield hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
科学研究应用
1,4-Benzenedicarboxaldehyde bis(phenylhydrazone) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical probes and sensors.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its ability to form stable complexes with metals.
作用机制
The mechanism of action of 1,4-benzenedicarboxaldehyde bis(phenylhydrazone) depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or altering their function. The phenylhydrazone groups can form hydrogen bonds and other interactions with target molecules, influencing their biological activity.
相似化合物的比较
Similar Compounds
1,4-Benzenedicarboxaldehyde: The parent compound, which lacks the phenylhydrazone groups.
1,4-Benzenedicarboxaldehyde bis(methylhydrazone): Similar structure but with methylhydrazone groups instead of phenylhydrazone.
1,4-Benzenedicarboxaldehyde bis(ethylhydrazone): Similar structure but with ethylhydrazone groups.
Uniqueness
1,4-Benzenedicarboxaldehyde bis(phenylhydrazone) is unique due to the presence of phenylhydrazone groups, which can enhance its stability and reactivity compared to other hydrazone derivatives. This makes it particularly useful in applications requiring robust chemical properties and specific interactions with target molecules.
属性
CAS 编号 |
7265-27-2 |
|---|---|
分子式 |
C20H18N4 |
分子量 |
314.4 g/mol |
IUPAC 名称 |
N-[(E)-[4-[(E)-(phenylhydrazinylidene)methyl]phenyl]methylideneamino]aniline |
InChI |
InChI=1S/C20H18N4/c1-3-7-19(8-4-1)23-21-15-17-11-13-18(14-12-17)16-22-24-20-9-5-2-6-10-20/h1-16,23-24H/b21-15+,22-16+ |
InChI 键 |
SPKHFXGAGWFQOG-YHARCJFQSA-N |
手性 SMILES |
C1=CC=C(C=C1)N/N=C/C2=CC=C(C=C2)/C=N/NC3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)NN=CC2=CC=C(C=C2)C=NNC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]propanamide](/img/structure/B11996928.png)


![4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11996941.png)

![N-[2-(diethylamino)ethyl]-N'-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide](/img/structure/B11996956.png)
![4-((E)-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazono}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B11996967.png)


![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]hexanamide](/img/structure/B11997000.png)
![methyl {[3-(1,3-benzodioxol-5-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11997003.png)
